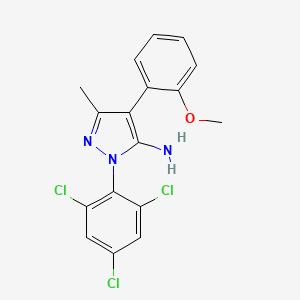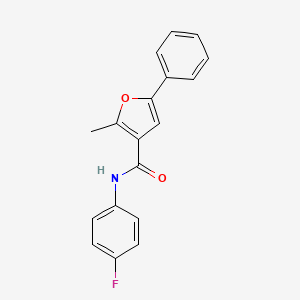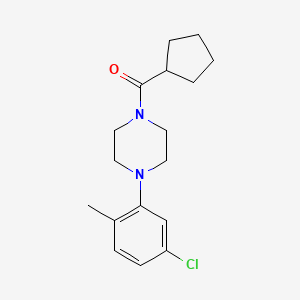![molecular formula C20H18O4 B4684328 7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4684328.png)
7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
説明
7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as DMBC, is a chemical compound that belongs to the class of flavonoids. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
科学的研究の応用
NMR Characterization of Oxadiazole Derivatives : Oxadiazoles, including 1,3,4-oxadiazole derivatives, show diverse biological properties such as anti-inflammatory, antimicrobial, anticonvulsant, antitubercular, antiviral, and anticancer activities. The 4H-chromen-4-one skeleton, a component of the compound , is noted for its anticancer effects (Kim et al., 2018).
Synthesis of Photochromic Materials and Natural Products : Chromene chromium carbene complexes, closely related to the compound, are used in synthesizing naphthopyran and naphthopyrandione units found in photochromic materials and biologically active natural products (Rawat et al., 2006).
Crystallographic Studies : Research has been conducted on chromene compounds like 3,3a-dihydrocyclopenta[b]chromen-1(2H)-ones, focusing on their crystal structure, which is stabilized by various intermolecular interactions (Huo et al., 2005).
Antimicrobial Agent Synthesis : Novel oxadiazole and pyrazole hybrids containing the chromene structure have been synthesized and evaluated as potential antimicrobial agents (Mahesh et al., 2016).
- and Characterization of Chromene Derivatives**: A study focused on the synthesis and characterization of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, a compound related to the chromene structure, revealing its crystal structure and potential applications (Chen et al., 2012).
Antimicrobial Activity and Molecular Modeling : Novel chromene derivatives have been synthesized and tested for their antimicrobial activity. The study also includes molecular modeling to understand the interaction with specific proteins (Mandala et al., 2013).
Fluorescence Properties of Chromene Compounds : Certain chromene derivatives exhibit excellent fluorescence properties in both ethanol solution and solid state, suggesting potential applications in fluorescence-based technologies (Shi et al., 2017).
Microwave Synthesis and Antimicrobial Activity : Research on the microwave synthesis of chromene derivatives and their antimicrobial activity highlights an efficient, environmentally friendly synthesis method with significant antimicrobial properties (Nandhikumar & Subramani, 2018).
特性
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-22-14-5-2-4-13(10-14)12-23-15-8-9-17-16-6-3-7-18(16)20(21)24-19(17)11-15/h2,4-5,8-11H,3,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJAXROLRVQJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-butoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4684245.png)
![2-(3-bromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4684259.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide](/img/structure/B4684261.png)
![4-[(allylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B4684272.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienylthio)acetamide](/img/structure/B4684273.png)

![N-isopropyl-1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-4-piperidinecarboxamide](/img/structure/B4684302.png)
![3-chloro-N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4684310.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4684321.png)

![6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4684337.png)

![3-(5-chloro-2-hydroxyphenyl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4684348.png)
